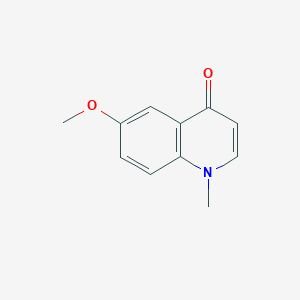

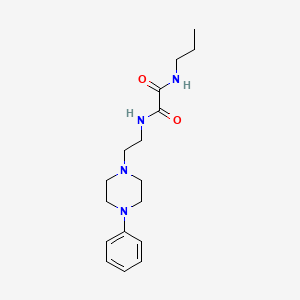

6-methoxy-1-methylquinolin-4(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its class or family of compounds it belongs to.

Synthesis Analysis

This involves detailing the methods and reagents used in the synthesis of the compound. It also includes the reaction conditions and the yield of the reaction.Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and other structural parameters. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry methods are often used.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This includes the reagents and conditions of the reaction, the mechanism, and the products formed.Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties like melting point, boiling point, solubility, etc., and chemical properties like acidity or basicity, reactivity, etc.Applications De Recherche Scientifique

Antitumor Activities and Mechanisms

A study by Cui et al. (2017) highlighted the antitumor lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, which exhibited significant antiproliferative activity across the NIH-NCI 60 human tumor cell line panel. This compound and its analogs act as tubulin-binding tumor-vascular disrupting agents, targeting established blood vessels in tumors and showing potential as a novel class of anticancer agents (Cui et al., 2017).

Apoptosis Induction in Cancer Treatment

N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine was discovered by Sirisoma et al. (2009) as a potent apoptosis inducer with excellent blood-brain barrier penetration. This compound is efficacious in various cancer models, underlining its potential as an anticancer development candidate (Sirisoma et al., 2009).

Tubulin Polymerization Inhibitors

Wang et al. (2014) optimized 4-(N-cycloamino)phenylquinazolines, yielding compounds with high cytotoxic activity against cancer cells by inhibiting tubulin polymerization. This research provides a framework for developing new anticancer drugs targeting the colchicine site on tubulin (Wang et al., 2014).

Photophysical Studies

The photophysical properties of 6-methoxyquinoline and its derivatives were studied by Poizat et al. (2004), focusing on their dynamics in various solvents. This research contributes to understanding the fundamental processes underlying excited-state proton transfer and could inform the development of photonic materials (Poizat et al., 2004).

Fluorescent Labeling and Biomedical Analysis

6-Methoxy-4-quinolone was identified as a stable fluorophore with strong fluorescence across a wide pH range, making it useful for biomedical analysis. Hirano et al. (2004) demonstrated its application as a fluorescent labeling reagent, highlighting its potential for detecting carboxylic acids (Hirano et al., 2004).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related aspects.

Orientations Futures

This involves discussing potential areas of future research, such as new synthetic methods, applications, or investigations into the compound’s properties.

Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less-known compound like “6-methoxy-1-methylquinolin-4(1H)-one”, some or all of this information may not be available. It’s always a good idea to consult primary scientific literature or databases for the most accurate and up-to-date information.

Propriétés

IUPAC Name |

6-methoxy-1-methylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-12-6-5-11(13)9-7-8(14-2)3-4-10(9)12/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPCYXHAGDYVVMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=O)C2=C1C=CC(=C2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methoxy-1-methylquinolin-4(1H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2844742.png)

![2-[(3-Bromoimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B2844743.png)

![2-[[1-(2,2,2-Trifluoroethoxymethyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2844749.png)

![methyl 3-(8-(3-chlorophenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2844756.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(quinazolin-4-ylthio)acetamide](/img/structure/B2844758.png)

![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2844760.png)

![2-Bromo-N-[4-(3-methylbutanoylamino)phenyl]pyridine-3-carboxamide](/img/structure/B2844762.png)

![7-[Morpholin-4-yl(pyridin-2-yl)methyl]quinolin-8-ol](/img/structure/B2844763.png)